4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid
Overview
Description
The compound “4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid” is a complex organic molecule. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a carboxylic acid group. The molecule also seems to have a sulfanyl group attached to a chlorophenyl group .
Scientific Research Applications
Antitumor and Antibacterial Potential
4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid and its derivatives have shown potential as inhibitors of thymidylate synthase (TS), suggesting their use in antitumor and antibacterial therapies. Notably, certain analogues with specific substituents demonstrated greater potency against human TS than other standard compounds, indicating their effectiveness in cancer treatment contexts (Gangjee et al., 1996).
Cytotoxic Activity
Research into novel 4-thiopyrimidine derivatives, including those derived from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, has focused on their cytotoxic activity against various cancer cell lines. The structural variations in these compounds influence their interactions and potency, with certain derivatives exhibiting significant cytotoxicity, thereby indicating their potential in cancer therapy (Stolarczyk et al., 2018).
Vibrational Spectroscopy and Computational Analysis
The compound has been characterized using vibrational spectroscopy techniques like Raman and Fourier transform infrared spectroscopy. These studies, augmented with computational approaches, provide insights into the molecular structure, stability, and interactions of the compound. This understanding is crucial in exploring its potential applications in areas such as antiviral therapies (Jenepha Mary et al., 2022).
Synthesis and Characterization
The synthesis of various heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, which include structures related to this compound, has been explored. These derivatives display a range of biological activities, opening avenues for the development of new therapeutic agents (Bassyouni & Fathalla, 2013).
Molecular Docking and Potential Chemotherapeutic Applications
Molecular docking studies and spectroscopic investigations have been conducted on related pyrimidine derivatives, highlighting their potential as chemotherapeutic agents. These studies provide a foundation for understanding the molecular interactions and mechanisms underlying their potential therapeutic effects (Alzoman et al., 2015).
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-2-phenylpyrimidine-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O2S/c18-12-6-8-13(9-7-12)23-16-14(17(21)22)10-19-15(20-16)11-4-2-1-3-5-11/h1-10H,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLVRQWGIVGGDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)SC3=CC=C(C=C3)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501182743 | |
Record name | 4-[(4-Chlorophenyl)thio]-2-phenyl-5-pyrimidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501182743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477854-49-2 | |
Record name | 4-[(4-Chlorophenyl)thio]-2-phenyl-5-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477854-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-Chlorophenyl)thio]-2-phenyl-5-pyrimidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501182743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.